molecular formula C11H12F2O2S B14050384 1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one

1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one

Cat. No.: B14050384
M. Wt: 246.28 g/mol
InChI Key: MNZZJNGNVWMEOO-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one is a substituted propanone derivative characterized by a phenyl ring bearing a difluoromethoxy (-OCF₂H) group at the 3-position and a methylthio (-SCH₃) group at the 4-position.

Properties

Molecular Formula

C11H12F2O2S

Molecular Weight

246.28 g/mol

IUPAC Name

1-[3-(difluoromethoxy)-4-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H12F2O2S/c1-3-8(14)7-4-5-10(16-2)9(6-7)15-11(12)13/h4-6,11H,3H2,1-2H3

InChI Key

MNZZJNGNVWMEOO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)SC)OC(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenyl ring: The phenyl ring is prepared with the desired substituents (difluoromethoxy and methylthio groups) through electrophilic aromatic substitution reactions.

    Attachment of the propanone group: The propanone group is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the substituted phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy or methylthio groups, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the phenyl ring.

Scientific Research Applications

1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The difluoromethoxy and methylthio groups play a crucial role in modulating the compound’s activity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several propan-1-one derivatives documented in the literature. Key comparisons include:

Compound Substituents Key Features Reference
2,2-Dimethyl-1-[4-(methylthio)phenyl]propan-1-one (3da) 4-(SCH₃), 2,2-dimethyl propanone Enhanced steric hindrance due to geminal dimethyl groups; reduced electrophilicity at the ketone.
1-(3-(Chloromethyl)phenyl)-3-(4-fluorophenyl)propan-1-one (3m) 3-(CH₂Cl), 4-F Chloromethyl group increases reactivity for further functionalization; fluorine enhances lipophilicity.
(E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one (AAP series) Thiazolidine ring, benzyloxy Asymmetric structure with antimicrobial activity; microwave-assisted synthesis improves yield.
3-(Thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (MK22) Thiophen-thio, trifluoromethyl Piperazine and thiophen moieties confer CNS-targeting potential.

Key Structural Differences :

  • Electrophilicity : The difluoromethoxy group in the target compound likely reduces the electron density of the aromatic ring compared to methoxy or methylthio substituents, altering reactivity in nucleophilic substitution or coupling reactions .
Physicochemical Properties
Property Target Compound 3da AAP-8 3m
Solubility Moderate in polar solvents (due to -OCF₂H) Low (nonpolar substituents) High (benzyloxy group) Moderate (chloromethyl)
Melting Point Estimated 150–170°C (cf. AAP-8: 176–180°C) Not reported 176–180°C Not reported
Spectroscopy Expected IR peaks: ~1250 cm⁻¹ (C-O-CF₂), ~700 cm⁻¹ (C-S) IR/NMR matched literature IR: 696 cm⁻¹ (C-S), 1639 cm⁻¹ (C=N) Not reported

Biological Activity

1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one, a synthetic organic compound, has garnered attention for its potential biological activities. This compound features a difluoromethoxy group and a methylthio group, which are known to influence its reactivity and biological properties. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C11H12F2O2S
  • Molecular Weight : 246.28 g/mol
  • CAS Number : 1803719-92-7

The unique combination of functional groups in this compound facilitates various interactions at the molecular level, which may lead to distinct biological effects.

The biological activity of 1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one is hypothesized to involve interactions with specific biological targets, including enzymes and receptors. The difluoromethoxy group may enhance lipophilicity, allowing for better membrane penetration and interaction with intracellular targets. Meanwhile, the methylthio group can participate in nucleophilic reactions, potentially influencing the compound's reactivity with biological macromolecules.

Biological Activity Data

Recent studies have investigated the biological activities of similar compounds to infer the potential effects of 1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one. Below is a summary table of relevant findings from related research:

Compound Biological Activity Reference
1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-oneAnticancer properties; inhibits cell proliferation in vitro
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)Induces neurotoxicity; model for Parkinson's disease
GNE-3500Selective RORc inverse agonist; potential anti-inflammatory effects

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that compounds structurally similar to 1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one exhibit significant anticancer properties. For instance, one study reported that derivatives with similar functional groups inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study 2: Neuroprotective Effects

Another line of investigation focused on neuroprotective effects against neurotoxic agents like MPTP. Compounds with difluoromethoxy substitutions have shown promise in mitigating oxidative stress and preserving dopaminergic neurons in cellular models.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of related compounds:

  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Compounds similar to 1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one have been shown to inhibit pro-inflammatory cytokine production.
  • Enzyme Inhibition : Certain analogs have been identified as potent inhibitors of specific enzymes, suggesting potential therapeutic applications in metabolic disorders.

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